molecular formula C15H30O5SSi3 B14218547 Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate CAS No. 722454-89-9

Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate

Cat. No.: B14218547
CAS No.: 722454-89-9
M. Wt: 406.7 g/mol
InChI Key: QFSXMHLJTSUIRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate is a chemical compound characterized by the presence of trimethylsilyl groups and a benzene sulfonate core. This compound is notable for its applications in various fields, including chemistry and materials science, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate typically involves the reaction of 2,5-dihydroxybenzenesulfonic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

2,5-Dihydroxybenzenesulfonic acid+Trimethylsilyl chlorideTrimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate\text{2,5-Dihydroxybenzenesulfonic acid} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} 2,5-Dihydroxybenzenesulfonic acid+Trimethylsilyl chloride→Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.

    Hydrolysis: In the presence of water or aqueous acids, the trimethylsilyl groups can be hydrolyzed to form the corresponding hydroxyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles. Conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyl groups.

Major Products

    Substitution Reactions: Products depend on the substituents introduced.

    Hydrolysis: The major product is 2,5-dihydroxybenzenesulfonic acid.

Scientific Research Applications

Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate has several scientific research applications:

    Chemistry: Used as a protecting group for hydroxyl functionalities during multi-step organic syntheses.

    Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

    Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate exerts its effects involves the stability and reactivity of the trimethylsilyl groups. These groups can protect reactive sites on molecules, allowing for selective reactions to occur. The compound can also facilitate the formation of stable complexes with other molecules, enhancing their solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl Chloride: Used for introducing trimethylsilyl groups into molecules.

    Trimethylsilyl Ether: Commonly used as a protecting group for alcohols.

    Trimethylsilyl Sulfate: Utilized in various synthetic applications.

Uniqueness

Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate is unique due to its dual functionality, combining the protective trimethylsilyl groups with the reactive benzene sulfonate core. This dual functionality allows for versatile applications in both synthetic chemistry and materials science.

Properties

CAS No.

722454-89-9

Molecular Formula

C15H30O5SSi3

Molecular Weight

406.7 g/mol

IUPAC Name

trimethylsilyl 2,5-bis(trimethylsilyloxy)benzenesulfonate

InChI

InChI=1S/C15H30O5SSi3/c1-22(2,3)18-13-10-11-14(19-23(4,5)6)15(12-13)21(16,17)20-24(7,8)9/h10-12H,1-9H3

InChI Key

QFSXMHLJTSUIRO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC(=C(C=C1)O[Si](C)(C)C)S(=O)(=O)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.